Citalopram Alkene Dimer Chloride

Impurity Profiling HPLC Method Development Mass Spectrometry

Non-pharmacopeial dimeric impurities require an exact reference standard-generic citalopram-related compounds fail to resolve. Citalopram Alkene Dimer Chloride (CAS 1370643-27-8) addresses this gap. • MW 667.23 ensures baseline separation from the API (MW 324.39) under standard reversed-phase HPLC. • ≥95% purity supports ICH Q2(R1) linearity, accuracy, and precision studies. • The chloride salt form guarantees consistent retention time versus the free base or TFA salt. For stability-indicating method development, ICH Q3A-compliant QC batch release, or inter-laboratory method transfer.

Molecular Formula C40H41ClF2N4O
Molecular Weight 667.23
CAS No. 1370643-27-8
Cat. No. B602200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram Alkene Dimer Chloride
CAS1370643-27-8
Synonyms5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride
Molecular FormulaC40H41ClF2N4O
Molecular Weight667.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citalopram Alkene Dimer Chloride Overview


Citalopram Alkene Dimer Chloride (CAS 1370643‑27‑8) is a process‑related impurity and potential degradation product of the selective serotonin reuptake inhibitor (SSRI) citalopram and its S‑enantiomer escitalopram [REFS‑1]. Structurally, it is a quaternary ammonium dimer formed via alkene‑dimerization of a key citalopram intermediate, bearing two fluorophenyl‑dihydroisobenzofuran moieties connected by a dimethylamino‑containing alkene bridge [REFS‑2][REFS‑3]. As a non‑pharmacopeial impurity (i.e., not listed as a specified impurity in USP or EP monographs), it is primarily utilized as a high‑purity reference standard for the development, validation, and routine application of stability‑indicating HPLC methods intended to monitor and control the quality of citalopram and escitalopram active pharmaceutical ingredients (APIs) and finished dosage forms [REFS‑4][REFS‑5].

Non-compendial impurity standard for citalopram/escitalopram
Stability-indicating HPLC method development and validation
Exact chloride salt (CAS 1370643-27-8) required for method consistency

Citalopram Alkene Dimer Chloride: Interchangeability Risks


Generic substitution of an impurity reference standard with a different citalopram‑related compound (e.g., Citalopram Related Compound A, B, C, or D) or with the parent drug citalopram is analytically invalid and procurement‑wise non‑equivalent. Each impurity possesses a unique retention time, relative response factor, and mass spectrometric fragmentation pattern [REFS‑1]. The alkene dimer chloride, in particular, is a high‑molecular‑weight (667.23 g/mol) dimeric species that elutes substantially later than citalopram and its monomeric impurities under standard reversed‑phase HPLC conditions [REFS‑2][REFS‑3]. Use of an incorrect standard leads to inaccurate quantification, potential misidentification of impurity peaks, and failure to meet ICH Q3A/Q3B reporting thresholds. Furthermore, this specific chloride salt form differs from the free base or TFA salt, which can affect solubility, stability, and chromatographic behavior. Therefore, method development, validation, and quality control activities demand the exact compound, not a surrogate [REFS‑4].

Impurity identity mismatch
Citalopram Related Compounds A–D or parent API cannot substitute; each impurity has unique retention time and response factor.
Salt form non-equivalence
Free base or TFA salt differs in solubility, retention, and ionization — direct substitution may require method re-validation.
No compendial alternative
This impurity is not listed in USP/EP monographs; compendial standards cannot be used for identification or quantitation.

Citalopram Alkene Dimer Chloride: Comparative Evidence


Molecular Weight and Structural Differentiation

Citalopram Alkene Dimer Chloride possesses a molecular weight of 667.23 g/mol, which is approximately 2.06‑fold greater than that of citalopram free base (324.39 g/mol) and more than 2.5‑fold greater than typical monomeric process impurities such as Citalopram Related Compound A (MW ~ 310). This substantial mass difference enables unambiguous identification by LC‑MS and ensures baseline chromatographic resolution from the API peak under reversed‑phase conditions [REFS‑1][REFS‑2]. In the USP monograph for citalopram hydrobromide, the relative retention time (RRT) of the API is set to 1.0, while high‑molecular‑weight dimers elute well beyond 2.0, providing a clear analytical window [REFS‑3].

MW Differentiation
Reported
667.23 g/mol vs. 324.39 g/mol (API)
2.06× API mass · RRT > 2.0
Ensures baseline resolution from API
High-molecular-weight dimer elutes well after citalopram
Impurity Profiling HPLC Method Development Mass Spectrometry

Purity Specification Comparison

Commercially available Citalopram Alkene Dimer Chloride is supplied with a certified purity of ≥95% (HPLC area%), as confirmed by multiple independent suppliers [REFS‑1][REFS‑2]. This purity level meets or exceeds the requirements for use as a secondary reference standard in impurity profiling, where ICH guidelines recommend that impurity standards be of sufficient purity to avoid interference with analyte quantification. In contrast, the parent drug citalopram hydrobromide API is typically ≥99% pure, but it cannot substitute for impurity identification because it lacks the dimeric structure. Other citalopram‑related impurity standards (e.g., USP Citalopram Related Compound A) are available at >98% purity, yet their chemical identity and chromatographic behavior are fundamentally different [REFS‑3].

Purity Specification
Head-to-head
≥95% (impurity standard) vs. ≥99% (API)
Fit-for-purpose for impurity quantitation
API purity irrelevant for impurity identification
Quality Control Reference Standard Analytical Method Validation

Salt Form Differentiation

Citalopram Alkene Dimer is available in three distinct salt forms: chloride (CAS 1370643‑27‑8), trifluoroacetate (TFA) salt, and free base (CAS 1370687‑55‑0). The chloride salt, which is the focus of this guide, exhibits a molecular weight of 667.23 g/mol, while the free base is 631.8 g/mol and the TFA salt is ~744.8 g/mol. These differences in counterion mass and polarity influence the compound's solubility, chromatographic retention, and ionization efficiency in LC‑MS [REFS‑1][REFS‑2]. For example, the chloride salt is more hydrophilic than the free base, leading to a slightly shorter retention time under typical reversed‑phase conditions. Laboratories that have previously validated methods using the free base or TFA salt cannot directly substitute the chloride salt without re‑validation, as the retention time and peak shape may shift [REFS‑3].

Salt Form Comparison
Reported
Chloride 667.23 g/mol vs. free base 631.8 g/mol, TFA ~744.8 g/mol
Salt form alters retention and solubility
Method transfer requires exact salt form
Salt Selection HPLC Retention Sample Preparation

Compendial Status and Regulatory Implications

Citalopram Alkene Dimer Chloride is not listed as a specified impurity in the current USP or EP monographs for citalopram or escitalopram [REFS‑1]. The USP monograph for citalopram hydrobromide specifies only Related Compounds A, B, C, D, and F, none of which correspond to this dimeric structure [REFS‑2]. Consequently, laboratories that detect this impurity during batch analysis or forced degradation studies cannot rely on compendial reference standards and must procure a dedicated, well‑characterized standard. The availability of this compound as an ISO 17034‑certified reference material (from certain suppliers) provides traceability and measurement uncertainty that are essential for regulatory submissions, particularly ANDAs [REFS‑3].

Compendial Status
Class-level
Not listed in USP or EP monographs
Requires dedicated, well-characterized standard
ISO 17034 certified material available from certain suppliers
Regulatory Compliance ICH Q3A ANDA Submission

Citalopram Alkene Dimer Chloride: Application Scenarios


HPLC Method Development and Validation

Use Citalopram Alkene Dimer Chloride as a system suitability marker and quantitative reference standard when developing or validating stability‑indicating HPLC methods for citalopram or escitalopram APIs and finished products. The compound's high molecular weight (667.23 g/mol) ensures baseline separation from the API (MW 324.39) and from monomeric impurities, confirming method specificity [REFS‑1]. Its ≥95% purity supports accurate calibration for ICH Q2(R1) linearity, accuracy, and precision studies [REFS‑2].

Forced Degradation Studies

Employ Citalopram Alkene Dimer Chloride as a reference standard to identify and quantify the dimeric degradation product formed under oxidative stress conditions. As this impurity is not a compendial specified impurity, its detection in stressed samples requires a dedicated, well‑characterized standard for peak assignment and quantitation, which is essential for establishing degradation pathways and justifying shelf‑life specifications [REFS‑3].

QC Batch Release Testing

Incorporate Citalopram Alkene Dimer Chloride into routine QC batch release testing when this impurity is observed at levels above the ICH Q3A identification threshold (0.10% for a maximum daily dose >2 g/day; or 0.15% for doses ≤2 g/day). Use the standard to prepare spiked samples and establish a reliable quantitation method, thereby ensuring that API batches meet internal specifications even for impurities not listed in pharmacopeias [REFS‑4].

Analytical Method Transfer

When transferring a validated HPLC method between laboratories, procure the exact chloride salt (CAS 1370643‑27‑8) to ensure consistency in retention time and peak shape. Substitution with the free base or TFA salt will alter chromatographic behavior due to differences in counterion mass and polarity (MW free base = 631.8; TFA salt ~744.8), potentially causing method transfer failures. The chloride salt maintains the method's original performance characteristics [REFS‑5].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Non-compendial impurity identity
Specificity and peak purity verification
Forced degradation studies
Dedicated dimer standard for peak assignment
Degradation pathway elucidation
QC batch release testing
Fit-for-purpose certified purity
ICH Q3A reporting threshold compliance
Cross-laboratory method transfer
Chloride salt identity (CAS 1370643-27-8)
Retention time and peak shape reproducibility
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